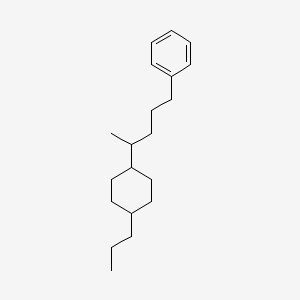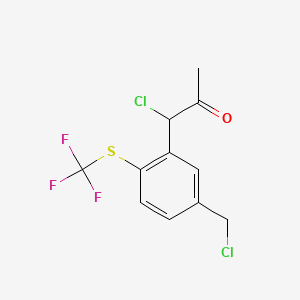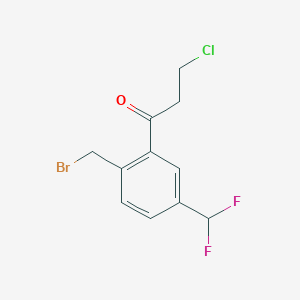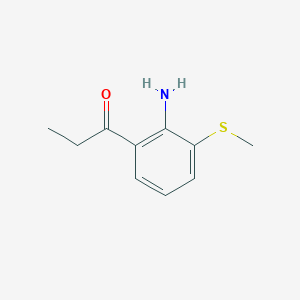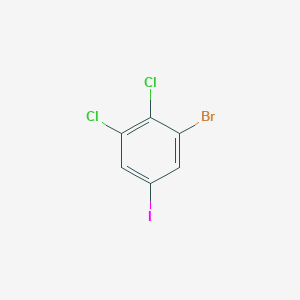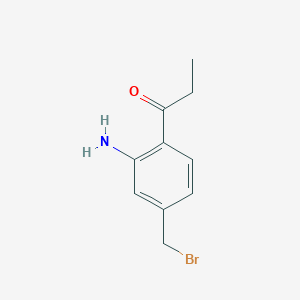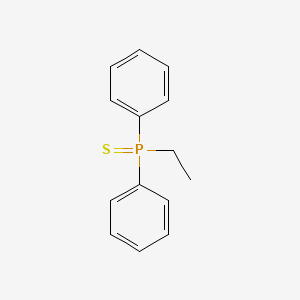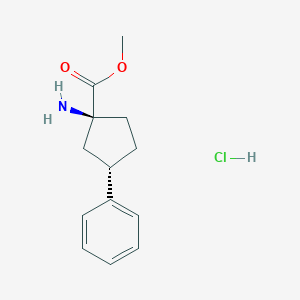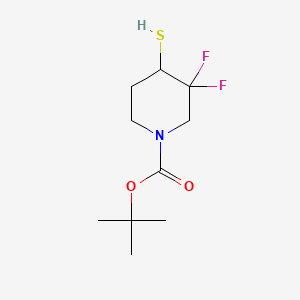
tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate is a chemical compound with the molecular formula C10H17F2NO2S. It is a derivative of piperidine, a six-membered ring containing nitrogen, and features both fluorine and sulfur atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate typically involves the introduction of fluorine and sulfur functionalities into a piperidine ring. One common method includes the reaction of a piperidine derivative with fluorinating agents and thiol compounds under controlled conditions. The tert-butyl group is often introduced via esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including:
Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Thiol Addition: Incorporation of the mercapto group using thiol compounds under basic or acidic conditions.
Esterification: Formation of the tert-butyl ester using tert-butyl alcohol and acid catalysts.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the carbonyl group or other functional groups present in the molecule.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Uniqueness
tert-Butyl 3,3-difluoro-4-mercaptopiperidine-1-carboxylate is unique due to the presence of both fluorine and sulfur atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The mercapto group, in particular, allows for specific interactions with thiol-reactive sites, making it valuable in biochemical applications.
Properties
Molecular Formula |
C10H17F2NO2S |
|---|---|
Molecular Weight |
253.31 g/mol |
IUPAC Name |
tert-butyl 3,3-difluoro-4-sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C10H17F2NO2S/c1-9(2,3)15-8(14)13-5-4-7(16)10(11,12)6-13/h7,16H,4-6H2,1-3H3 |
InChI Key |
UHZBIUVKACYIRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


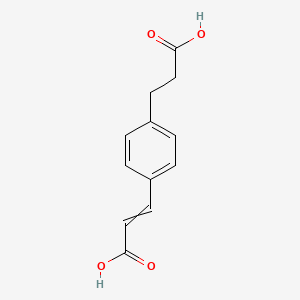
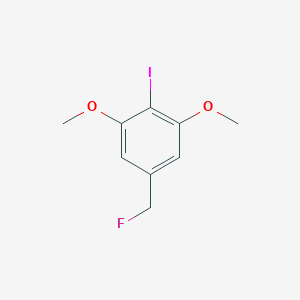
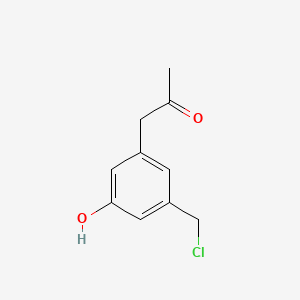
![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)
